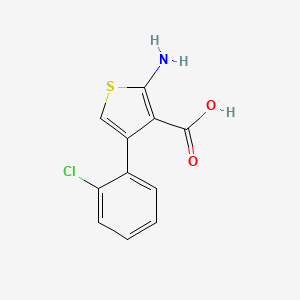

2-Amino-4-(2-chlorophenyl)thiophene-3-carboxylic acid

Description

2-Amino-4-(2-chlorophenyl)thiophene-3-carboxylic acid is a substituted thiophene derivative with a chlorinated aromatic ring and a carboxylic acid functional group. The molecular formula of the acid form is inferred as C${11}$H$8$ClNO$2$S, derived by hydrolyzing the ethyl ester group (C${13}$H${12}$ClNO$2$S → C${11}$H$8$ClNO$2$S + C$2$H$_5$OH) . Thiophene-based compounds are pharmacologically significant due to their role as intermediates in synthesizing kinase inhibitors, antimicrobial agents, and anticancer drugs .

Properties

IUPAC Name |

2-amino-4-(2-chlorophenyl)thiophene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2S/c12-8-4-2-1-3-6(8)7-5-16-10(13)9(7)11(14)15/h1-5H,13H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFKYMKDKMKEHCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC(=C2C(=O)O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(2-chlorophenyl)thiophene-3-carboxylic acid can be achieved through various methods, including:

Gewald Reaction: This involves the condensation of a ketone or aldehyde with elemental sulfur and a nitrile in the presence of a base. For this compound, the starting materials would include 2-chlorobenzaldehyde, elemental sulfur, and a suitable nitrile.

Paal-Knorr Synthesis: This method involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources like phosphorus pentasulfide (P_4S_10).

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale Gewald reactions due to their efficiency and scalability. Reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to handle the reagents and products safely.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2-chlorophenyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The amino and carboxylic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H_2O_2) are commonly used.

Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl_2) in hydrochloric acid.

Substitution: Nucleophiles such as amines or alcohols can react under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties

Research indicates that 2-Amino-4-(2-chlorophenyl)thiophene-3-carboxylic acid exhibits notable biological activities, including antimicrobial and anticancer properties. The compound's structure facilitates interactions with biological targets such as enzymes and receptors, potentially modulating their activity. Studies have shown that thiophene derivatives often demonstrate significant pharmacological effects, making this compound a candidate for drug discovery.

Mechanism of Action

The presence of functional groups (amino and carboxylic acid) allows for hydrogen bonding and ionic interactions with target molecules. This interaction is critical for understanding the compound's mechanism of action in therapeutic contexts.

Material Science

Organic Electronics

The compound's electronic properties make it suitable for applications in organic electronics. Thiophene derivatives are known for their conductive properties, which can be harnessed in the development of organic semiconductors and photovoltaic devices. The ability to modify the electronic characteristics through structural variations enhances its utility in this field.

Case Studies

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of 2-Amino-4-(2-chlorophenyl)thiophene-3-carboxylic acid on various cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting its potential as a lead compound in cancer therapy.

Case Study 2: Organic Electronics Application

Another research project focused on integrating this compound into organic photovoltaic cells. The findings demonstrated enhanced charge transport properties when incorporated into device architectures, indicating its promise for future electronic applications.

Mechanism of Action

The mechanism of action of 2-Amino-4-(2-chlorophenyl)thiophene-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and carboxylic acid groups allows for hydrogen bonding and ionic interactions with target molecules, influencing their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

- Chlorine Position: The 2-chlorophenyl substituent (target compound) introduces steric hindrance and electronic effects distinct from 4-chlorophenyl analogs (e.g., ). For example, ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate (CAS 65234-09-5) has a lower density (1.323 g/cm³) compared to bulkier substituents like isobutyl .

- Functional Groups : Carboxylic acid derivatives (e.g., target compound) exhibit higher polarity than esters or amides, affecting solubility and bioavailability. For instance, the carboxamide analog () may have improved membrane permeability due to reduced ionization .

- Trifluoromethyl vs. Chlorine : The 3-(trifluoromethyl)phenyl analog () has a higher molecular weight (287.26 vs. 265.71) and enhanced lipophilicity, which could influence receptor binding in medicinal applications .

Biological Activity

2-Amino-4-(2-chlorophenyl)thiophene-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. The compound features a thiophene ring, which is substituted with an amino group, a carboxylic acid group, and a 2-chlorophenyl group, enhancing its reactivity and interaction with biological targets.

The biological activity of 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylic acid is primarily attributed to its structural features that facilitate interactions with various molecular targets:

- Hydrogen Bonding : The amino and carboxylic acid functionalities enable the formation of hydrogen bonds with target enzymes and receptors, modulating their activity.

- Enzyme Interaction : The thiophene ring can interact with enzymes, influencing their function and potentially leading to therapeutic effects against diseases such as cancer.

Biological Activities

Research has indicated several key biological activities associated with this compound:

- Antimicrobial Activity :

- Anticancer Properties :

- The compound has been explored for its potential as an anticancer agent. It may inhibit cell proliferation and induce apoptosis in cancer cell lines by targeting specific signaling pathways involved in tumor growth .

- A notable study demonstrated that similar thiophene derivatives exhibit cytotoxicity against lung and breast cancer cells, highlighting the potential of this compound in cancer therapy .

Case Studies and Research Findings

Several studies have investigated the biological activity of 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylic acid:

- Study on Anticancer Activity : In vitro assays conducted on various cancer cell lines revealed that the compound significantly reduced cell viability, with IC50 values indicating potent activity against specific types of cancer .

- Antimicrobial Efficacy Assessment : In a comparative study, the antimicrobial effects of this compound were evaluated against standard antibiotics. Results indicated that it possesses comparable or superior activity against certain bacterial strains, suggesting its potential as an alternative therapeutic agent .

Data Table: Biological Activity Overview

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 15.0 | Inhibition of cell wall synthesis |

| Anticancer | H1975 Lung Cancer Cells | 10.5 | Induction of apoptosis via signaling pathway inhibition |

| Anticancer | MCF-7 Breast Cancer Cells | 12.0 | Modulation of growth factor signaling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.